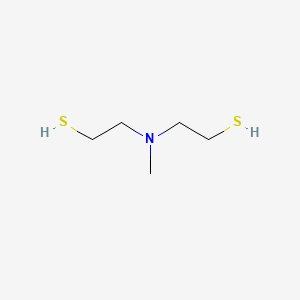

N,N-bis(2-mercaptoethyl)methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-bis(2-mercaptoethyl)methylamine is a tridentate ligand known for its ability to form stable coordination complexes with various metal ions. This compound is particularly significant in the field of radiopharmaceuticals, where it is used as a coligand for technetium-99m labeling of peptides . Its unique structure, featuring two mercaptoethyl groups and a methylamine moiety, allows it to effectively stabilize metal complexes, making it a valuable tool in medical imaging and diagnostic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-mercaptoethyl)methylamine typically involves the reaction of methylamine with 2-chloroethanethiol under basic conditions. The reaction proceeds as follows:

- Methylamine is reacted with 2-chloroethanethiol in the presence of a base such as sodium hydroxide.

- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous feeding of reactants into a reactor.

- Maintaining optimal reaction conditions (temperature, pressure, and pH) to ensure high yield and purity.

- Purification of the product through distillation or crystallization techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol groups in N,N-bis(2-mercaptoethyl)methylamine are highly susceptible to oxidation, forming disulfide bonds. This reaction is critical for applications in coordination chemistry and stabilization of metal complexes.

Key Findings :

-

Reagents/Conditions :

-

Products :

-

Oxidized disulfide derivatives (e.g., cyclic or linear disulfides).

-

-

Challenges :

Reduction Reactions

The disulfide form of the compound can be reduced back to its thiol state, enabling reversible redox behavior.

Key Findings :

-

Reagents/Conditions :

-

Products :

-

Applications :

Substitution Reactions

The nucleophilic thiol groups participate in substitution reactions, particularly with alkyl halides or acyl chlorides.

Key Findings :

-

Reagents/Conditions :

-

Products :

-

Thioether derivatives (e.g., N-benzyl-bis(2-mercaptoethyl)methylamine).

-

-

Challenges :

Coordination with Metal Ions

The compound acts as a tridentate ligand, forming stable complexes with transition metals.

Key Findings :

-

Metal Binding :

-

Reaction Conditions :

Comparative Reactivity

The compound’s reactivity is influenced by steric and electronic factors compared to analogs:

| Reaction Type | This compound | N,N-bis(2-mercaptoethyl)amine |

|---|---|---|

| Oxidation | Faster disulfide formation | Slower due to lack of methyl group |

| Metal Binding | Higher Tc-99m complex stability | Reduced steric hindrance |

Research Challenges

Aplicaciones Científicas De Investigación

Chemical Properties and Coordination Chemistry

N,N-bis(2-mercaptoethyl)methylamine is recognized for its ability to form stable coordination complexes with metal ions due to its tridentate ligand structure. The compound contains two thiol groups and a methylamine moiety that can effectively coordinate with metal centers, enhancing the stability and solubility of the resulting complexes. This property is particularly valuable in the field of coordination chemistry, where it is employed to stabilize various metal ions for catalytic and structural purposes .

Radiopharmaceuticals

One of the most prominent applications of this compound is in the development of radiopharmaceuticals. It serves as a coligand for technetium-99m labeling of peptides, which are crucial for diagnostic imaging in nuclear medicine. The compound enhances the biodistribution and localization of radiolabeled peptides, improving imaging quality and specificity. Studies have demonstrated that the use of this compound in technetium-99m complexes leads to better accumulation in target tissues compared to traditional labeling methods .

Biological Applications

Research has shown that this compound exhibits therapeutic potential in mitigating toxic effects associated with heavy metals such as methylmercury. In studies using Caenorhabditis elegans, the compound was found to reduce mortality rates and structural damage in dopaminergic neurons caused by mercury exposure. This suggests its potential use as a chelating agent in treating heavy metal toxicity . Furthermore, it has been investigated for its antioxidant properties, which may contribute to cellular protection against oxidative stress.

Industrial Applications

In addition to its scientific research applications, this compound finds extensive use in various industrial processes:

- Corrosion Inhibition : The compound acts as a corrosion inhibitor in metalworking and mining operations.

- Textile Industry : It is utilized in textile printing and as a fabric softener.

- Cosmetics : Its mildness makes it suitable for use in skin-contact cleaners and high-quality cosmetics.

- Agricultural Products : Employed in the formulation of pesticides and herbicides.

- Adhesives and Coatings : Used in the production of adhesives and coatings that enhance durability and performance .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Coordination Chemistry | Stabilizes metal complexes |

| Radiopharmaceuticals | Coligand for technetium-99m labeling |

| Biological Research | Mitigates heavy metal toxicity |

| Industrial Uses | Corrosion inhibitors, textile chemicals, cosmetics |

Mecanismo De Acción

The mechanism of action of N,N-bis(2-mercaptoethyl)methylamine involves its ability to form stable coordination complexes with metal ions. The thiol groups and the methylamine moiety coordinate with the metal center, stabilizing the complex and enhancing its solubility and bioavailability. This property is particularly useful in radiopharmaceuticals, where the compound helps to deliver the radiolabeled peptide to the target site with high specificity .

Comparación Con Compuestos Similares

N,N-bis(2-mercaptoethyl)methylamine can be compared with other similar compounds such as:

N,N-bis(2-mercaptoethyl)amine: Lacks the methyl group, which may affect its coordination properties.

N,N-bis(2-mercaptoethyl)ethylenediamine: Contains an additional ethylene bridge, potentially altering its steric and electronic properties.

N,N-bis(2-mercaptoethyl)isophthalamide: Features an aromatic ring, which can influence its binding affinity and stability.

The uniqueness of this compound lies in its specific structure, which provides an optimal balance of steric and electronic factors, making it highly effective in stabilizing metal complexes for various applications .

Propiedades

IUPAC Name |

2-[methyl(2-sulfanylethyl)amino]ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS2/c1-6(2-4-7)3-5-8/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPOFWHXYWQQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCS)CCS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321119 |

Source

|

| Record name | N,N-bis(2-mercaptoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19031-92-6 |

Source

|

| Record name | N,N-bis(2-mercaptoethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.